“(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine” is a chemical compound with the molecular formula C13H19NO . It is used as a key intermediate in the preparation of the opioid drug Alvimopan . This compound is a class of pure opioid receptor antagonists with a novel pharmacophore .
An industrially feasible and cost-efficient process has been reported for the preparation of this compound . The overall yield in this process is increased from 15 to 30%, mainly due to the improvement in yield from 26 to 53% for intermediate 7 .
The molecule contains a total of 35 bonds. There are 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .
The compound is a solid at room temperature . It has a molecular weight of 205.3 .
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a chemical compound notable for its role as a selective antagonist of the kappa opioid receptor. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in pain management and substance use disorders. The compound's structural configuration, characterized by a piperidine ring substituted with methyl and hydroxyphenyl groups, contributes to its biological activity.
The compound is classified under piperidine derivatives, which are widely recognized in pharmacology for their diverse biological activities. It is primarily sourced from synthetic processes aimed at developing novel opioid receptor ligands. Research indicates that this compound exhibits high affinity and selectivity for the kappa opioid receptor, making it a subject of interest in studies related to opioid pharmacology and receptor signaling pathways .
The synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine has been accomplished through various methods, including:
The structures of synthesized compounds are typically confirmed using spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods provide critical data on molecular structure and purity, ensuring the reliability of synthesized products for further biological testing .
The molecular structure of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine features:
The molecular formula is with a molar mass of approximately 189.28 g/mol. The specific stereochemistry at the 3 and 4 positions is crucial for its biological activity.
The compound participates in various chemical reactions typical for piperidine derivatives:
Research has shown that modifications to the N-substituent can significantly influence the binding affinity and selectivity towards opioid receptors. Such studies are essential for understanding structure-activity relationships in drug design .
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine acts primarily as an antagonist at the kappa opioid receptor. Its mechanism involves:
In vitro studies have demonstrated that this compound exhibits antagonistic activity with a binding affinity (K_i) in the low nanomolar range (e.g., K_i = 0.006 nM), indicating its potency as a kappa opioid antagonist .
Relevant data from studies indicate that variations in substituents can affect both solubility and stability profiles of this compound .
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is primarily used in:
The (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold represents a structurally unique pharmacophore characterized by a chiral piperidine ring with defined methyl and hydroxyphenyl substituents. The molecule has a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.3 g/mol [3] [5] . Its absolute stereochemistry at the 3- and 4-positions is critical for biological activity: the (3R,4R) configuration positions both methyl groups equatorially in the preferred chair conformation of the piperidine ring, while the 3-hydroxyphenyl group adopts an equatorial orientation [2] [6]. This specific three-dimensional arrangement creates a topology that optimally complements opioid receptor binding pockets.
Table 1: Key Physicochemical Properties of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₃H₁₉NO | [3] [5] |
Molecular Weight | 205.3 g/mol | [5] |
Melting Point | 174-175°C | [3] |
Predicted Boiling Point | 335.5±42.0°C | [3] |
Predicted pKa | 9.85±0.10 | [3] |
Solubility Characteristics | Soluble in DMSO (heated), methanol | [3] [10] |
The 3-hydroxyphenyl moiety serves as a crucial pharmacophoric element, with the phenolic hydroxyl group participating in hydrogen bonding with tyrosine residues in opioid receptors [9]. Molecular dynamics simulations confirm that this hydroxyl group forms water-mediated hydrogen bonds with Tyr139 in the kappa opioid receptor (KOP), contributing significantly to binding stability [9]. The basic piperidine nitrogen (predicted pKa ≈9.85) facilitates a critical electrostatic interaction with the conserved aspartate residue (Asp138 in KOP, Asp147 in mu opioid receptor (MOP)) within the transmembrane binding cavity, a universal feature in opioid receptor ligand recognition [9]. The trans-diaxial orientation of the 3- and 4-methyl groups creates steric constraints that prevent receptor conformational changes associated with agonist-induced activation, explaining the consistent antagonist profile across derivatives [6] [8].
The discovery of this scaffold revolutionized opioid pharmacology by challenging the prevailing structure-activity paradigm. Before its identification, pure opioid antagonists universally required nitrogen-bound allyl or cyclopropylmethyl groups (e.g., naloxone, naltrexone), while N-methyl substitutions typically produced agonists [2] [8]. In the late 1970s, Zimmerman and colleagues reported the breakthrough finding that N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (LY99335) exhibited pure antagonist activity without agonist effects in rodent analgesic models (rat-tail heat: AD₅₀=25 mg/kg; mouse-writhing: AD₅₀=34 mg/kg) [2]. This represented the first opioid antagonist pharmacophore where antagonist properties originated from piperidine ring substitutions rather than N-substituent modifications [8].
Extensive structure-activity relationship (SAR) studies followed, exploring diverse N-substituents on the racemic trans-3,4-dimethyl scaffold. These investigations revealed that all N-substituted analogues retained pure antagonist activity regardless of the nitrogen substituent, with potency modulated by the N-group's size and polarity [2] [6]. Optimal antagonist potency emerged with phenyl, thiophene, or cyclohexyl groups connected via a three-atom spacer to the piperidine nitrogen. Further enhancements occurred with α-hydroxy or α-keto groups on these N-substituents [2]. Resolution of racemates demonstrated pronounced stereochemical dependence, with the (3R,4R) configuration consistently exhibiting superior potency over the (3S,4S) enantiomer across biological assays [2] [6].
Table 2: Evolution of Key Compounds Derived from the Scaffold
Compound | N-Substituent | Key Properties | Significance |
---|---|---|---|
LY99335 | Methyl | Non-selective antagonist (μ/κ) | First N-methyl pure opioid antagonist scaffold [2] |
LY255582 | (3S)-3-Hydroxy-3-cyclohexylpropyl | μ/κ antagonist (Kiμ=0.41 nM, Kiκ=2.0 nM); potent anorectic (feeding inhibition ED₅₀=0.04 mg/kg) | Advanced obesity candidate [2] [8] |
Alvimopan (LY246736) | Extended zwitterionic substituent | Peripherally restricted μ antagonist | FDA-approved for postoperative ileus (ENTEREG®) [8] |
JDTic | Complex tetrahydroisoquinoline carboxamide | Highly selective κ antagonist (Kiκ=0.006 nM; μ/κ=570) | First potent non-opiate KOP selective antagonist [4] [9] |
The scaffold's versatility facilitated divergent therapeutic applications. Alvimopan emerged from efforts to create peripherally restricted antagonists by incorporating charged, polar N-substituents that limit blood-brain barrier penetration [8]. In contrast, JDTic was designed for central nervous system activity by incorporating a lipophilic N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl) group that enhanced κ-receptor affinity (Ki = 0.006 nM) and selectivity (μ/κ ratio = 570) [4] [9]. JDTic's structural complexity enabled its use in crystallographic studies, yielding the first X-ray structure of the human κ-opioid receptor (PDB ID: 4DJH) [8] [9]. This structural insight revealed JDTic's V-shaped binding mode stabilized by electrostatic interactions between its two basic nitrogen atoms and the conserved Asp138 residue [9].
The (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold has enabled therapeutics addressing two distinct physiological domains through strategic structural modifications. In gastrointestinal applications, alvimopan exploits the scaffold's μ-opioid receptor affinity while incorporating a zwitterionic N-substituent that restricts systemic absorption and central nervous system penetration [8]. This peripheral restriction provides competitive μ-antagonism exclusively in the enteric nervous system, counteracting opioid-induced bowel dysfunction without reversing central analgesia. Alvimopan received Food and Drug Administration approval (ENTEREG®) for accelerating gastrointestinal recovery following bowel resection surgery, representing the first clinical application of this scaffold [8].
For central nervous system disorders, structural elongation of the N-substituent transformed the non-selective antagonist scaffold into highly subtype-selective agents. JDTic exemplifies this approach, achieving nanomolar affinity (Ki = 0.3 nM) and exceptional κ-selectivity (κ/δ >16,600) through its extended N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl) substituent [4] [9]. This selectivity profile enabled research into κ-receptor roles in stress responses and addiction pathways, revealing therapeutic potential for depression, anxiety, and substance abuse disorders (cocaine, nicotine, alcohol) [4] [9]. Although JDTic's development was discontinued due to pharmacokinetic limitations (extended duration), it established κ-antagonism as a validated mechanism for psychiatric therapeutics [9].
The scaffold's third major application emerged through LY255582, which demonstrated potent appetite suppression via broad μ/κ opioid receptor antagonism [2] [8]. Its efficacy in obese Zucker rat models (feeding inhibition ED₅₀ = 0.04 mg/kg) surpassed naloxone (ED₅₀ = 1.2 mg/kg) and naltrexone (ED₅₀ = 1.7 mg/kg), highlighting the pharmacophore's advantage for metabolic indications [2]. These diverse applications stem from conserved stereochemical features enabling high-affinity receptor binding, while N-substituent modifications direct selectivity, pharmacokinetics, and therapeutic targeting:
Table 3: Therapeutic Applications Enabled by Scaffold Modifications
Therapeutic Area | Representative Agent | Structural Differentiation | Mechanistic Action |
---|---|---|---|
Gastrointestinal Motility | Alvimopan | Zwitterionic N-substituent | Peripherally restricted μ antagonism |
Substance Use Disorders | JDTic | Complex lipophilic tetrahydroisoquinoline appendage | Central κ-selective antagonism |
Obesity/Feeding Disorders | LY255582 | (3S)-3-Hydroxy-3-cyclohexylpropyl N-substituent | Balanced μ/κ antagonism |
Analgesic Adjuvant | Early racemic compounds | Small hydrophobic N-substituents | Non-selective opioid blockade |
The scaffold's consistent pure antagonist efficacy across all derivatives—regardless of N-substitution—stems from the stereospecific positioning of the 3- and 4-methyl groups. These substituents enforce a receptor-binding conformation that prevents the transmembrane helix movements required for G-protein activation and agonist efficacy [6] [9]. Removal of either methyl group diminishes antagonist potency, while cis-configuration analogues exhibit mixed agonist-antagonist profiles [6]. This unique structure-activity relationship solidifies the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold as a privileged structure for developing opioid antagonists with tunable selectivity profiles for diverse therapeutic indications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7